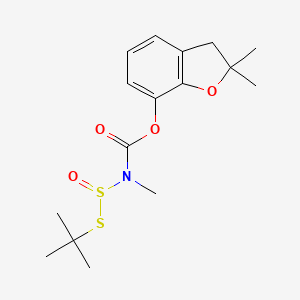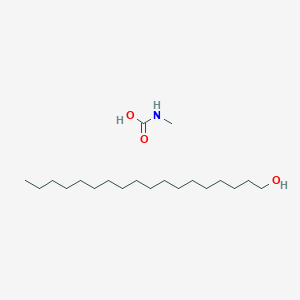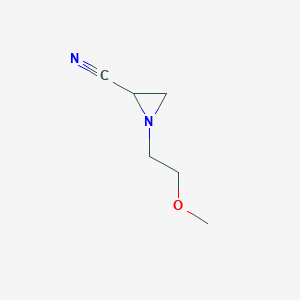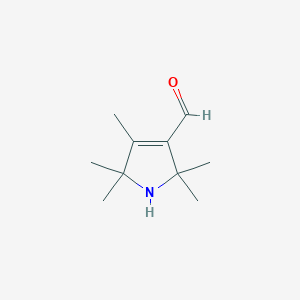
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure characterized by multiple methyl groups and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with specific reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) to generate a dianion, which then reacts with functionalized nitroxyl radicals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for generating dianions, and nitroxyl radicals for functionalization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as enamino ketones, enamino imines, and enamino nitriles .
Scientific Research Applications
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole-3-oxide
- 1-Hydroxy-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole
Uniqueness
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is unique due to its specific structure, which includes a pyrrole ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
77191-07-2 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,2,4,5,5-pentamethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6,11H,1-5H3 |
InChI Key |
KQCAARBOQRQIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC1(C)C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


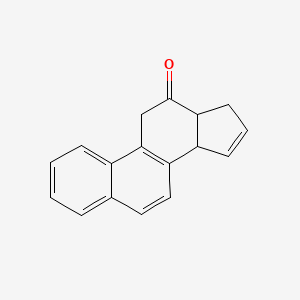
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
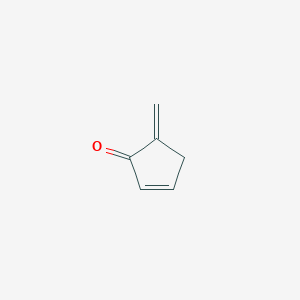
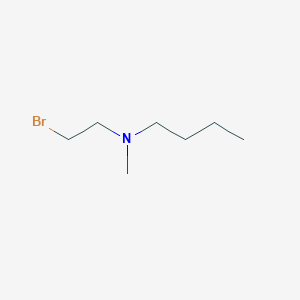
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
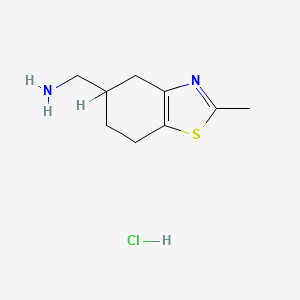

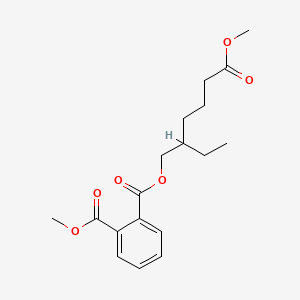
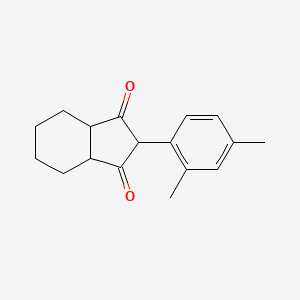
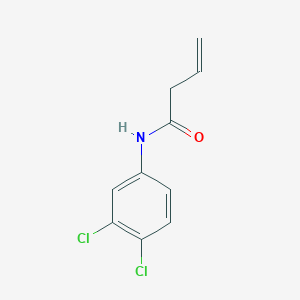
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
